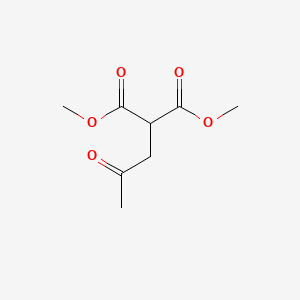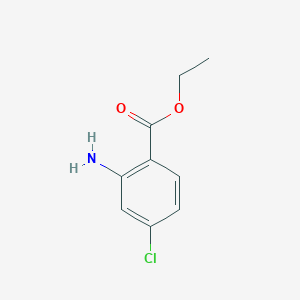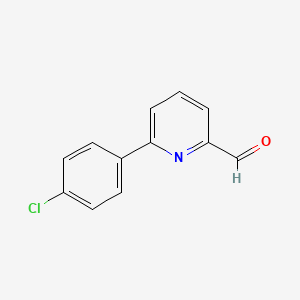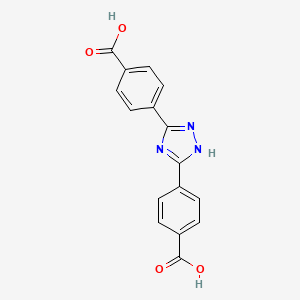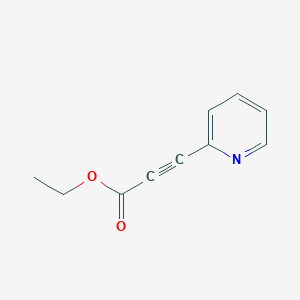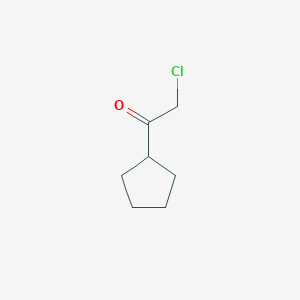
4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl
Übersicht
Beschreibung
4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a bromine atom and a 2-methylbutyl group attached to the para positions of the two phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl typically involves the following steps:
Bromination of Biphenyl: Biphenyl is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 4-bromobiphenyl.
Alkylation: The 4-bromobiphenyl undergoes Friedel-Crafts alkylation with 2-methylbutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), amine (NH₂⁻), or alkoxide (RO⁻) under appropriate conditions.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups like carboxylic acids.
Reduction: The biphenyl core can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: 4-Hydroxy-4’-(2-methylbutyl)-1,1’-biphenyl.
Oxidation: 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl-4-carboxylic acid.
Reduction: 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl.
Wissenschaftliche Forschungsanwendungen
4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl depends on its interaction with molecular targets. It can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The biphenyl core can participate in π-π interactions, influencing its binding to biological targets. The 2-methylbutyl group can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-4’-(2-methylpropyl)-1,1’-biphenyl
- 4-Bromo-4’-(2-ethylbutyl)-1,1’-biphenyl
- 4-Bromo-4’-(2-methylpentyl)-1,1’-biphenyl
Uniqueness
4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl is unique due to the specific positioning of the bromine atom and the 2-methylbutyl group, which can influence its reactivity and interactions. The presence of the 2-methylbutyl group can enhance its lipophilicity compared to similar compounds, potentially affecting its solubility and biological activity.
Eigenschaften
IUPAC Name |
1-bromo-4-[4-(2-methylbutyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Br/c1-3-13(2)12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11,13H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBUKCBXDUGJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546691 | |
| Record name | 4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62614-29-3 | |
| Record name | 4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1601339.png)
